N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide
Description
N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, a piperidine ring, and a phenyl group, making it a multifaceted molecule with diverse reactivity and utility.
Properties
IUPAC Name |
N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-19(22-17-4-2-1-3-5-17)20-24-23-18(27-20)14-25-12-8-16(9-13-25)15-6-10-21-11-7-15/h1-7,10-11,16H,8-9,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYFETKOIOBKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)CC3=NN=C(S3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole core One common approach is the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid chlorides under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride, NaH)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Alkylated or arylated derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide has shown potential as a bioactive molecule in biological studies
Medicine: The compound has been investigated for its medicinal properties, including its potential as an antimicrobial, antiviral, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The phenyl group and piperidine ring contribute to the compound's binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application.
Comparison with Similar Compounds
N-phenyl-5-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2-carboxamide: Lacks the pyridine group, resulting in different reactivity and biological activity.
N-phenyl-5-(4-methylpiperidin-1-yl)methyl)-1,3,4-thiadiazole-2-carboxamide: Contains a methyl group instead of the pyridine, altering its chemical properties.
N-phenyl-5-(4-phenylpiperidin-1-yl)methyl)-1,3,4-thiadiazole-2-carboxamide: Features a phenyl group on the piperidine ring, impacting its binding affinity and biological activity.
Uniqueness: N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide stands out due to the presence of the pyridine group, which enhances its binding properties and potential biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
